molecular formula C24H18N2O5 B11690613 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11690613
M. Wt: 414.4 g/mol
InChI Key: FHGIYKZDHZKFAJ-UHFFFAOYSA-N
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Description

4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chromenyl group, a nitrobenzamide moiety, and methyl substitutions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-3-nitrobenzoic acid with 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chromenyl group can be oxidized to form corresponding quinones.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: 4-methyl-N-[3-methyl-4-(2-amino-2H-chromen-3-yl)phenyl]-3-nitrobenzamide.

    Oxidation: 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-quinonebenzamide.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromenyl structure but different functional groups.

    4-methyl-2-oxo-2H-chromen-7-yl acetohydrazide: Contains an acetohydrazide moiety instead of a nitrobenzamide group.

    4-methyl-2-oxo-2H-chromen-7-yl benzofuran: Benzofuran ring instead of a nitrobenzamide moiety.

Uniqueness

4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide moiety, in particular, contributes to its potential as a pharmacologically active compound.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

4-methyl-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C24H18N2O5/c1-14-7-8-17(13-21(14)26(29)30)23(27)25-18-9-10-19(15(2)11-18)20-12-16-5-3-4-6-22(16)31-24(20)28/h3-13H,1-2H3,(H,25,27)

InChI Key

FHGIYKZDHZKFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)C)[N+](=O)[O-]

Origin of Product

United States

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